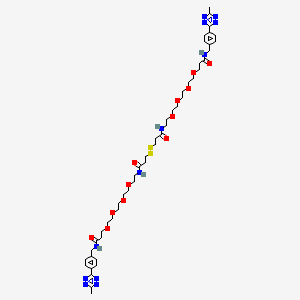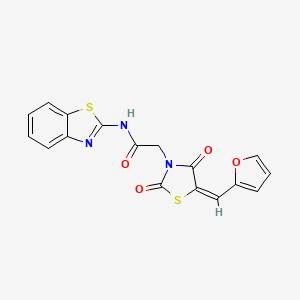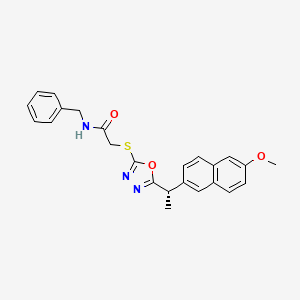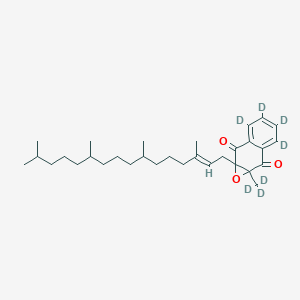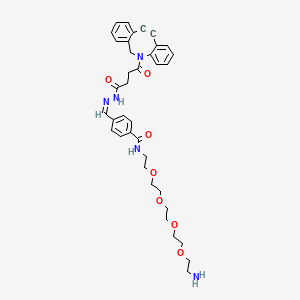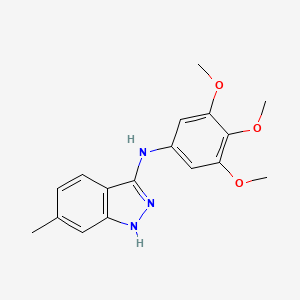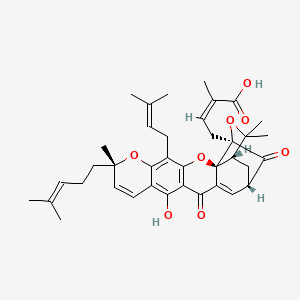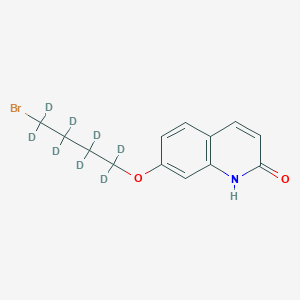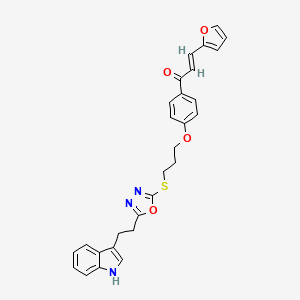
Iopamidol-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iopamidol-d8 is a deuterium-labeled derivative of Iopamidol, a nonionic, iodinated contrast agent widely used in diagnostic imaging. The deuterium labeling makes this compound particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling. The compound is known for its stability and ability to provide clear imaging results, making it a valuable tool in medical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iopamidol-d8 involves the incorporation of deuterium atoms into the Iopamidol moleculeOne common method involves the use of deuterated reagents in the presence of catalysts to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment allows for the efficient production of this compound, meeting the high demand in the medical and research fields .
Chemical Reactions Analysis
Types of Reactions
Iopamidol-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of iodinated derivatives, while reduction can result in deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Iopamidol-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving chemical reactions and molecular interactions.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds within biological systems.
Medicine: Utilized in diagnostic imaging to enhance the visibility of internal structures, particularly in X-ray and MRI scans.
Industry: Applied in the development of new imaging agents and the improvement of existing diagnostic techniques
Mechanism of Action
The mechanism of action of Iopamidol-d8 involves its ability to absorb X-rays, thereby enhancing the contrast of images obtained during diagnostic procedures. The deuterium atoms in this compound provide stability and reduce the rate of metabolic breakdown, allowing for prolonged imaging sessions. The compound targets specific tissues and organs, providing detailed images that aid in the diagnosis of various medical conditions .
Comparison with Similar Compounds
Similar Compounds
Iopamidol: The non-deuterated form of Iopamidol-d8, widely used in diagnostic imaging.
Iohexol: Another nonionic, iodinated contrast agent with similar applications.
Iodixanol: A nonionic, dimeric contrast agent known for its low osmolality and high safety profile
Uniqueness of this compound
This compound stands out due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantitation and prolonged imaging are required .
Properties
Molecular Formula |
C17H22I3N3O8 |
|---|---|
Molecular Weight |
785.1 g/mol |
IUPAC Name |
5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i2D2,3D2,4D2,5D2 |
InChI Key |
XQZXYNRDCRIARQ-ZESHZVJFSA-N |
Isomeric SMILES |
[2H]C([2H])(C(C([2H])([2H])O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)[C@H](C)O)I)C(=O)NC(C([2H])([2H])O)C([2H])([2H])O)I)O |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


